N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(2-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-27-21-5-3-2-4-18(21)23(9-12-28-13-10-23)22(26)24-15-19(25)16-6-7-20-17(14-16)8-11-29-20/h2-7,14,19,25H,8-13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLLBZOIONVPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving 2-phenoxyethanol and zinc chloride at elevated temperatures.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a reaction with ethylene oxide under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction using 2-methoxyphenyl bromide.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving the hydroxyethyl group and a suitable diol under acidic conditions.
Final Amidation: The final step involves the amidation of the oxane ring with a suitable amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the oxane ring, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Neuroprotective Properties
Research indicates that compounds similar to N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(2-methoxyphenyl)oxane-4-carboxamide exhibit neuroprotective effects. For instance, studies on 2,3-dihydro-1-benzofuran derivatives have shown their ability to protect against oxidative stress and neuronal injury in models of stroke and head trauma . These findings suggest that the compound could be beneficial in treating neurodegenerative diseases.
Antioxidant Activity
The antioxidant potential of this compound can be attributed to its structural components, which may scavenge free radicals and inhibit lipid peroxidation. This property is crucial for developing therapies aimed at reducing oxidative stress-related conditions .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases. The presence of the methoxy group in the phenyl ring enhances this activity, potentially leading to the development of new anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of a related benzofuran compound on mice subjected to induced head trauma. Results showed that administration significantly reduced brain damage and improved functional recovery compared to control groups . This suggests that similar compounds may offer therapeutic benefits in clinical settings.
Case Study 2: Antioxidant Efficacy
In vitro assays assessing the antioxidant capabilities of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(2-methoxyphenyl)oxane-4-carboxamide demonstrated a marked decrease in lipid peroxidation levels. These results highlight the potential for developing antioxidant therapies based on this compound .
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases and proteases, which are involved in cell signaling and cancer progression.
Receptor Binding: It binds to certain receptors in the nervous system, modulating neurotransmitter release and neuronal activity.
Pathway Modulation: The compound affects various cellular pathways, including those involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with two analogous molecules from recent literature (Table 1).
Table 1. Structural and Functional Comparison
Key Observations
Structural Diversity :
- The target compound’s dihydrobenzofuran-oxane system contrasts with ’s benzene-benzylidene linearity and ’s thiazole-cyclopropane hybrid. These differences influence conformational flexibility and intermolecular interactions.
- The hydroxyethyl chain in the target compound may enhance solubility compared to ’s rigid benzylidene linkage or ’s lipophilic trifluoromethoxy group .
Hydrogen Bonding and Crystal Packing: ’s compound exhibits O-H···N hydrogen bonds, stabilizing its crystal lattice . ’s thiazole ring may engage in N-H···O/S bonds, absent in the target compound, suggesting divergent solid-state properties .
Pharmacological Implications :
- The methoxy group in the target and compounds may undergo hepatic O-demethylation, whereas ’s trifluoromethoxy group resists metabolic degradation, enhancing its half-life .
- The dihydrobenzofuran in the target compound could improve blood-brain barrier penetration compared to ’s bulkier benzo[1,3]dioxole-thiazole system.
Research Findings and Hypotheses
- Synthetic Feasibility : The target compound’s synthesis likely requires multi-step functionalization of the benzofuran and oxane rings, akin to ’s thiazole-cyclopropane coupling methodology .
- Bioactivity Predictions : The hydroxyethyl and methoxyphenyl groups may target serotonin or dopamine receptors, whereas ’s trifluoromethoxy-thiazole system could favor kinase inhibition.
- Thermodynamic Stability : ’s π-π stacking and hydrogen bonding correlate with high melting points ; similar interactions in the target compound may confer comparable stability.
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(2-methoxyphenyl)oxane-4-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C17H21NO4 |
| Molecular Weight | 299.36 g/mol |
| IUPAC Name | N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(2-methoxyphenyl)oxane-4-carboxamide |
| CAS Number | [To be determined] |
Antioxidant Properties
Research has indicated that compounds containing the benzofuran moiety exhibit significant antioxidant activity. For instance, derivatives of 2,3-dihydro-1-benzofuran have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
Neuroprotective Effects
Studies have demonstrated that benzofuran derivatives can protect neuronal cells from injury. In particular, compounds similar to N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(2-methoxyphenyl)oxane-4-carboxamide have been evaluated for their neuroprotective effects in models of traumatic brain injury and neurodegenerative diseases . The mechanism often involves modulation of cannabinoid receptors, specifically CB2 receptors, which play a role in neuroinflammation and pain management .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Analogous compounds have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . For example, certain benzofuran derivatives exhibited selective cytotoxicity against human tumor cells while sparing normal cells .
Case Study 1: Neuroprotection in Mice
In a controlled study involving mice subjected to head trauma, a benzofuran derivative was administered post-injury. The results indicated a significant reduction in neurological deficits compared to the control group. The compound's ability to penetrate the blood-brain barrier was highlighted as a key factor contributing to its efficacy .
Case Study 2: Antitumor Activity in Cell Lines
A series of experiments evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The results demonstrated that specific derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
The biological activity of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is believed to involve several mechanisms:
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and preventing oxidative damage.
- Neuroprotective Mechanism : Interaction with cannabinoid receptors leading to reduced neuroinflammation and enhanced neuronal survival.
- Antitumor Mechanism : Induction of apoptosis through modulation of signaling pathways involved in cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
